N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 5703-33-3
VCID: VC21308156
InChI: InChI=1S/C19H16N2O3/c1-12(22)14-8-10-16(11-9-14)20-19(23)17-13(2)24-21-18(17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol

N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

CAS No.: 5703-33-3

Cat. No.: VC21308156

Molecular Formula: C19H16N2O3

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide - 5703-33-3

Specification

CAS No. 5703-33-3
Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
IUPAC Name N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C19H16N2O3/c1-12(22)14-8-10-16(11-9-14)20-19(23)17-13(2)24-21-18(17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23)
Standard InChI Key ZRHGTCRPGNJQDO-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator